molecular formula C21H24FN3O4S B2654927 4-cyclopentaneamido-N-[2-(4-fluorobenzenesulfonamido)ethyl]benzamide CAS No. 1091472-94-4

4-cyclopentaneamido-N-[2-(4-fluorobenzenesulfonamido)ethyl]benzamide

Cat. No.: B2654927
CAS No.: 1091472-94-4
M. Wt: 433.5
InChI Key: GROODIDGQSABEP-UHFFFAOYSA-N
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Description

4-cyclopentaneamido-N-[2-(4-fluorobenzenesulfonamido)ethyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyclopentane ring, a benzamide moiety, and a fluorobenzenesulfonamido group

Scientific Research Applications

4-cyclopentaneamido-N-[2-(4-fluorobenzenesulfonamido)ethyl]benzamide has a wide range of scientific research applications:

Preparation Methods

The synthesis of 4-cyclopentaneamido-N-[2-(4-fluorobenzenesulfonamido)ethyl]benzamide typically involves multi-step organic synthesisThe reaction conditions often involve the use of reagents such as sodium tetraphenyl borate and various catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

4-cyclopentaneamido-N-[2-(4-fluorobenzenesulfonamido)ethyl]benzamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-cyclopentaneamido-N-[2-(4-fluorobenzenesulfonamido)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, alteration of receptor signaling, and modulation of cellular processes .

Comparison with Similar Compounds

4-cyclopentaneamido-N-[2-(4-fluorobenzenesulfonamido)ethyl]benzamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-(cyclopentanecarbonylamino)-N-[2-[(4-fluorophenyl)sulfonylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4S/c22-17-7-11-19(12-8-17)30(28,29)24-14-13-23-20(26)16-5-9-18(10-6-16)25-21(27)15-3-1-2-4-15/h5-12,15,24H,1-4,13-14H2,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROODIDGQSABEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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